molecular formula C12H13Cl3N2 B576550 (4-Chlorobenzyl)pyridin-3-ylamine dihydrochloride CAS No. 13159-78-9

(4-Chlorobenzyl)pyridin-3-ylamine dihydrochloride

Cat. No.: B576550
CAS No.: 13159-78-9
M. Wt: 291.6
InChI Key: FQZWYUDSCOARJJ-UHFFFAOYSA-N
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Description

(4-Chlorobenzyl)pyridin-3-ylamine dihydrochloride is a synthetic organic compound characterized by a pyridine ring substituted with a 4-chlorobenzyl group at the 3-position and two hydrochloride counterions. Its molecular formula is C₁₂H₁₃Cl₃N₂, with a molecular weight of 309.6 g/mol. The dihydrochloride salt enhances aqueous solubility, particularly under acidic conditions, a common trait observed in similar dihydrochloride salts like capmatinib dihydrochloride (pH-dependent solubility) .

The compound’s structure combines aromatic (pyridine and chlorobenzyl) and amine functionalities, which may influence its reactivity, stability, and biological interactions.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]pyridin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2.2ClH/c13-11-5-3-10(4-6-11)8-15-12-2-1-7-14-9-12;;/h1-7,9,15H,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZWYUDSCOARJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NCC2=CC=C(C=C2)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00697671
Record name N-[(4-Chlorophenyl)methyl]pyridin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13159-78-9
Record name N-[(4-Chlorophenyl)methyl]pyridin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of (4-Chlorobenzyl)pyridin-3-ylamine dihydrochloride typically involves the reaction of 4-chlorobenzylamine with pyridine-3-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

(4-Chlorobenzyl)pyridin-3-ylamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.

    Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, to proceed efficiently.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(4-Chlorobenzyl)pyridin-3-ylamine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (4-Chlorobenzyl)pyridin-3-ylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility Key Features
(4-Chlorobenzyl)pyridin-3-ylamine dihydrochloride C₁₂H₁₃Cl₃N₂ 309.6 High at low pH Pyridine core; dihydrochloride salt
(4-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride C₁₁H₁₆Cl₂N₂ 263.17 Moderate Pyrrolidine ring; chiral center
1-(4-Chloro-benzyl)-piperidin-3-ylamine hydrochloride C₁₂H₁₆Cl₂N₂ 261.19 Moderate Piperidine ring; lab-scale availability
Capmatinib dihydrochloride C₂₃H₂₆Cl₂N₈O 533.41 pH-dependent Anticancer agent; polymorph-controlled

Key Observations :

  • Solubility : Dihydrochloride salts generally exhibit improved water solubility under acidic conditions, as seen in capmatinib dihydrochloride and biogenic amine salts like putrescine dihydrochloride .
  • Hygroscopicity : Similar to capmatinib dihydrochloride, the target compound may require controlled storage conditions due to slight hygroscopicity .

Biological Activity

(4-Chlorobenzyl)pyridin-3-ylamine dihydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

  • Molecular Formula : C11H12Cl2N2
  • Molecular Weight : 247.14 g/mol
  • CAS Number : 13159-78-9

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzylamine with pyridine derivatives under controlled conditions, often utilizing hydrochloric acid to form the dihydrochloride salt. This method ensures high purity and yield of the final product.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, in a study evaluating antimicrobial agents, compounds similar to (4-Chlorobenzyl)pyridin-3-ylamine demonstrated significant inhibitory zones against pathogens such as Staphylococcus aureus and Escherichia coli .

Antiparasitic Activity

The compound has also been investigated for its antiparasitic properties, particularly against Plasmodium falciparum, the causative agent of malaria. Research indicates that derivatives of pyridine compounds can inhibit the growth of this parasite, suggesting potential as a lead compound in antimalarial drug development .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial metabolism.
  • Cell Membrane Disruption : It could disrupt bacterial cell membranes, leading to cell lysis.
  • Interaction with Nucleic Acids : Similar compounds have shown the ability to intercalate with DNA, affecting replication and transcription processes .

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of various substituted pyridine derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, which is comparable to standard antibiotics .
  • Antiparasitic Activity Assessment : In another research effort focused on antimalarial agents, (4-Chlorobenzyl)pyridin-3-ylamine derivatives were tested against P. falciparum. The most potent derivatives showed IC50 values in the low nanomolar range, indicating strong antiparasitic activity .

Data Table

Biological ActivityTest OrganismMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli32 µg/mL
AntiparasiticPlasmodium falciparumLow nanomolar

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